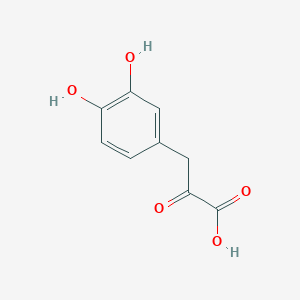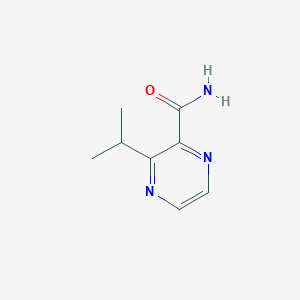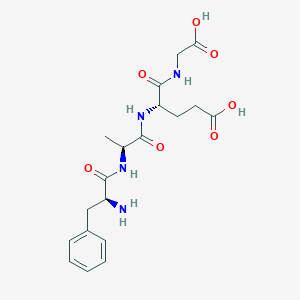
CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptanecarbamic acid, 3,3-bis(p-fluorophenyl)-1-propynyl ester, also known as BPPC, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of novel drugs. We will also list future directions for research on this compound.
Mechanism of Action
The mechanism of action of CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER is not fully understood. However, it has been suggested that CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER exerts its anti-inflammatory and analgesic effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER has been found to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes that are involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with high purity. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. In addition, the safety and toxicity of CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER need to be further evaluated before it can be considered for clinical use.
Future Directions
There are several future directions for research on CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER. One area of research is the development of novel drugs based on the structure of CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER. This could involve the synthesis of analogs with improved pharmacological properties or the development of drug delivery systems that target specific tissues or organs. Another area of research is the elucidation of the mechanism of action of CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER. This could involve the use of molecular modeling and docking studies to identify the binding sites of CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER on COX-2 and other enzymes. Finally, the safety and toxicity of CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER need to be further evaluated in animal models and clinical trials before it can be considered for clinical use.
Synthesis Methods
CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER can be synthesized using a multistep process that involves the reaction of cycloheptanecarbamic acid with propargyl bromide, followed by the reaction of the resulting compound with p-fluorobenzyl bromide. The final product is obtained through purification using column chromatography. This synthesis method has been optimized to produce high yields of CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER with high purity.
Scientific Research Applications
CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis, neuropathic pain, and cancer-related pain. CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER has also been found to exhibit antitumor activity, making it a promising candidate for the development of anticancer drugs.
properties
CAS RN |
101052-66-8 |
|---|---|
Product Name |
CYCLOHEPTANECARBAMIC ACID, 3,3-BIS(p-FLUOROPHENYL)-1-PROPYNYL ESTER |
Molecular Formula |
C23H23F2NO2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3,3-bis(4-fluorophenyl)prop-1-ynyl N-cycloheptylcarbamate |
InChI |
InChI=1S/C23H23F2NO2/c24-19-11-7-17(8-12-19)22(18-9-13-20(25)14-10-18)15-16-28-23(27)26-21-5-3-1-2-4-6-21/h7-14,21-22H,1-6H2,(H,26,27) |
InChI Key |
SJOLDGBCZGNCMT-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)OC#CC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CCCC(CC1)NC(=O)OC#CC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Other CAS RN |
101052-66-8 |
synonyms |
Di-(p-fluorophenyl)propynyl-N-cycloheptyl-carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B34247.png)

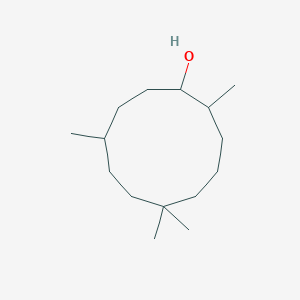
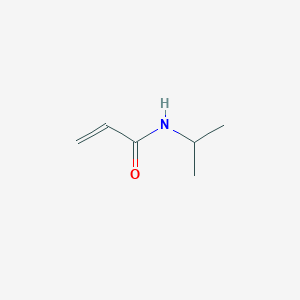

![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)
![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)

![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)
